molecular formula C17H18N4O3 B5558996 [4-(3-NITROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE

[4-(3-NITROBENZYL)PIPERAZINO](4-PYRIDYL)METHANONE

Cat. No.: B5558996
M. Wt: 326.35 g/mol
InChI Key: SYGCNRJJIYURFJ-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Derivatives in Contemporary Organic Synthesis

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its structural and physicochemical properties. mdpi.com This six-membered heterocycle, containing two nitrogen atoms in a 1,4-relationship, offers a unique combination of rigidity and conformational flexibility, which is advantageous in drug design. researchgate.net

The journey of piperazine in the scientific realm began with its use as an anthelmintic agent. wikipedia.org Initially named for its chemical similarity to piperidine, a constituent of black pepper, piperazine's therapeutic applications have since expanded dramatically. wikipedia.org Early synthetic methods for piperazine included the ammoniation of 1,2-dichloroethane or ethanolamine. wikipedia.org Over the decades, the synthesis of piperazine derivatives has evolved, with numerous strategies being developed to introduce a wide range of substituents on both the nitrogen and carbon atoms of the ring. nih.govorganic-chemistry.org This has allowed for the fine-tuning of the molecule's properties for various applications.

Significance of Pyridyl-Methanone Functionalities in Organic Chemistry

The pyridyl-methanone group, which consists of a pyridine (B92270) ring attached to a carbonyl group, is another key component of the target molecule. This functionality is not merely a passive structural element; it actively participates in and influences a variety of chemical transformations and interactions.

The pyridine ring, being an electron-deficient aromatic system, exerts an electron-withdrawing effect on the attached carbonyl group. This influences the reactivity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The nitrogen atom in the pyridine ring can also be protonated or coordinated to a Lewis acid, further enhancing the electrophilicity of the carbonyl group. The reactivity of pyridyl ketones is also influenced by the position of the carbonyl substituent on the pyridine ring (2-, 3-, or 4-position), which affects the electronic communication between the ring nitrogen and the carbonyl group.

Pyridyl-methanones are versatile building blocks, or synthons, in organic synthesis. wikipedia.org They can be used as precursors for the synthesis of a wide array of more complex molecules. researchgate.nettandfonline.com For example, di(2-pyridyl) ketone is a well-known chelating ligand in coordination chemistry, capable of binding to various metal ions through its nitrogen and oxygen atoms. nih.gov The ability of pyridyl-methanones to coordinate with metal centers makes them valuable in the development of new catalysts and materials with interesting photophysical properties. sigmaaldrich.com The carbonyl group can also be a handle for further synthetic transformations, such as reductions, oxidations, and carbon-carbon bond-forming reactions.

Exploration of Nitrobenzyl Moieties in Synthetic Methodologies

The nitrobenzyl group is the third key component of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE. The presence of the nitro group on the benzyl (B1604629) ring introduces a range of synthetic possibilities and applications.

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. wikipedia.org A critically important reaction of the nitro group is its reduction to an amine. youtube.comyoutube.com This transformation is a gateway to a vast array of other functionalities and is a cornerstone of synthetic aromatic chemistry. masterorganicchemistry.com Common reagents for this reduction include metals in acidic media (e.g., Fe/HCl, Sn/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). youtube.commasterorganicchemistry.com

Furthermore, the ortho-nitrobenzyl group, in particular, is widely recognized as a photolabile protecting group. acs.orgnih.govvapourtec.com Upon irradiation with UV light, it can be cleaved to release a protected functional group, a strategy that has found extensive use in the synthesis of complex biomolecules and in the development of photoresponsive materials. acs.org While the target molecule contains a meta-nitrobenzyl group, which is not typically photolabile, the general reactivity of the nitro group and the benzylic C-H bonds remain synthetically relevant. The benzylic position can potentially be functionalized, and the nitro group can be transformed to open up further synthetic avenues. For instance, 4-nitrobenzyl carbamates have been explored as triggers for bioreductive drugs, where enzymatic reduction of the nitro group initiates a fragmentation cascade to release an active compound. researchgate.net

Interactive Data Tables

Below are interactive tables summarizing the key characteristics of the functional moieties discussed.

Table 1: Properties of Core Moieties

Moiety Key Features Common Applications
Piperazine Six-membered diamine heterocycle, privileged scaffold, improves pharmacokinetic properties. Drug discovery, synthesis of bioactive molecules.
Pyridyl-Methanone Electron-deficient aromatic ketone, versatile synthon, metal-coordinating ability. Ligand design, catalysis, building block for complex molecules.

| Nitrobenzyl | Benzyl group with an electron-withdrawing nitro substituent, reducible to an amine. | Protecting group (especially ortho), precursor to anilines, use in bioreductive systems. |

Table 2: Reactivity Overview

Functional Group Type of Reaction Description
Piperazine Nitrogen Nucleophilic substitution, Acylation, Reductive amination Acts as a nucleophile to form bonds with electrophiles.
Pyridyl-Carbonyl Nucleophilic addition The carbonyl carbon is electrophilic and reacts with nucleophiles.
Nitro Group Reduction Can be reduced to an amine (aniline) using various reagents.

| Benzylic Protons | Radical or oxidative functionalization | The C-H bonds adjacent to the aromatic ring can be reactive under certain conditions. |

Chemical Transformations of Aromatic Nitro Groups

The aromatic nitro group is a versatile functional group capable of undergoing a wide range of chemical transformations. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitro group. d-nb.infonih.govthieme-connect.comresearchgate.netacs.org

One of the most common and synthetically useful transformations of the aromatic nitro group is its reduction to an amino group. masterorganicchemistry.comncert.nic.in This conversion dramatically alters the electronic properties of the aromatic ring, turning a strongly deactivating group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reagents can accomplish this reduction, offering different levels of chemoselectivity. acs.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used method. commonorganicchemistry.com Other effective methods include the use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in acidic media. masterorganicchemistry.comcommonorganicchemistry.com The reduction can also be controlled to yield intermediate oxidation states, such as nitroso or hydroxylamine derivatives. mdpi.comnih.gov

The following table summarizes common methods for the reduction of aromatic nitro groups:

Reagent/Catalyst Conditions Product Key Features
H2, Pd/C Varies Amine Widely applicable, but can reduce other functional groups. commonorganicchemistry.com
Fe, HCl Acidic Amine Preferred in industrial settings due to cost-effectiveness. ncert.nic.in
SnCl2, HCl Acidic Amine A mild method that can tolerate other reducible groups. commonorganicchemistry.com
Zn, AcOH Acidic Amine Another mild option for selective reductions. commonorganicchemistry.com
LiAlH4 Ether Azo compound Reduces aromatic nitro compounds to azo products. commonorganicchemistry.com

Strategic Utility of Nitrobenzyl Units in Organic Synthesis

The nitrobenzyl unit, particularly the ortho-nitrobenzyl group, serves as a valuable photolabile protecting group (PPG) in organic synthesis. scholasticahq.comwikipedia.org PPGs allow for the masking of a functional group which can later be removed by irradiation with light, offering spatial and temporal control over deprotection without the need for chemical reagents. wikipedia.org The o-nitrobenzyl group can be used to protect a wide array of functionalities, including carboxylic acids, alcohols, amines, and phosphates. scholasticahq.comacs.orgnih.govacs.org Upon exposure to UV light, the group is cleaved, regenerating the original functional group and releasing a nitrosobenzaldehyde byproduct. acs.org

The utility of the nitrobenzyl group extends beyond its use as a PPG. The nitro group's influence on the electronic environment of the benzyl moiety can be strategically employed in the design of molecules with specific reactivity. For instance, the electron-withdrawing nature of the nitro group can stabilize adjacent carbanions or influence the acidity of benzylic protons. Furthermore, the nitrobenzyl moiety can be a precursor to other functional groups through the transformations of the nitro group as previously discussed.

Specific Research Rationale for 4-(3-NITROBENZYL)PIPERAZINOMETHANONE

Structural Peculiarities and Synthetic Challenges

The structure of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE is characterized by a central piperazine ring linking a 3-nitrobenzyl group and a 4-pyridylcarbonyl group. The piperazine ring, typically existing in a chair conformation, provides a flexible yet defined linkage between the two aromatic systems. researchgate.net The presence of two basic nitrogen atoms in the piperazine ring, one of which is acylated, leads to different nucleophilic and basic properties at these positions.

Synthetic challenges in preparing this molecule could involve the selective functionalization of the piperazine ring. A potential synthetic route might involve the acylation of N-(3-nitrobenzyl)piperazine with a 4-pyridylcarbonyl derivative, or alternatively, the N-alkylation of 1-(4-pyridylcarbonyl)piperazine with a 3-nitrobenzyl halide. Controlling the regioselectivity of these reactions to avoid side products would be a key consideration. The synthesis of functionalized piperazines is a well-established area of research, with numerous methods available for their construction and modification. mdpi.comresearchwithnj.comresearchgate.netencyclopedia.pubresearchgate.net Similarly, the synthesis of pyridyl ketones has been extensively studied. rsc.orgorganic-chemistry.orggoogle.combaranlab.org

Hypothesized Reactivity and Derivatization Potential

The hypothesized reactivity of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE is multifaceted, owing to the presence of its distinct functional groups.

Nitro Group: The nitro group is expected to be the most reactive site for reduction. Its conversion to an amino group would yield the corresponding aminobenzyl derivative, significantly altering the molecule's electronic and potentially its biological properties.

Piperazine Ring: The secondary amine within the piperazine moiety (if the starting material was a monosubstituted piperazine) could be a site for further functionalization, such as alkylation or acylation.

Pyridyl Ring: The pyridine ring can undergo electrophilic substitution, although it is generally less reactive than benzene (B151609). The nitrogen atom in the pyridine ring can also be quaternized.

Carbonyl Group: The ketone carbonyl group could potentially be reduced to a secondary alcohol.

The derivatization potential is therefore high, allowing for the generation of a library of related compounds with modified properties.

The following table outlines the potential derivatization pathways:

Functional Group Potential Reaction Product Type
Aromatic Nitro Group Reduction Aromatic Amine
Piperazine N-H Alkylation/Acylation N-substituted Piperazine
Pyridine Ring Electrophilic Substitution Substituted Pyridine
Pyridine Nitrogen Quaternization Pyridinium (B92312) Salt
Carbonyl Group Reduction Secondary Alcohol

Overview of Current Research Landscape on Related Architectures

While specific research on 4-(3-NITROBENZYL)PIPERAZINOMETHANONE is not widely published, the broader classes of compounds containing its constituent moieties are of significant interest.

Piperazine and its derivatives are ubiquitous in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial, antifungal, antidepressant, and antitumor properties. researchgate.netsemanticscholar.orgresearchgate.net The piperazine ring is often considered a privileged scaffold in drug design due to its ability to improve the pharmacokinetic properties of molecules. researchwithnj.comencyclopedia.pub

Pyridine-containing compounds are also of immense importance in pharmaceuticals and materials science. The pyridine motif is present in a vast number of FDA-approved drugs and is known to enhance binding to biological targets and improve metabolic stability. nih.gov

Nitroaromatic compounds, while sometimes associated with toxicity, are key intermediates in the synthesis of many industrially important chemicals, including dyes, polymers, and pharmaceuticals. nih.gov The study of nitrobenzyl derivatives is also prominent in the context of photolabile protecting groups and prodrugs. nih.govresearchgate.netresearchgate.net

The combination of these three moieties in a single molecule suggests a rich area for research, potentially leading to the discovery of new compounds with interesting chemical and biological profiles. The existing research on related structures provides a strong foundation for predicting the properties and potential applications of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(15-4-6-18-7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(23)24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGCNRJJIYURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Nitrobenzyl Piperazinomethanone

Retrosynthetic Analysis of the 4-(3-NITROBENZYL)PIPERAZINOMETHANONE Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com

Disconnection Strategies for the Piperazine (B1678402) Core

The central feature of the target molecule is the piperazine ring, which is unsymmetrically substituted on its two nitrogen atoms. The key disconnections involve the C-N bonds of the piperazine moiety.

Two primary disconnection strategies are considered:

Disconnection A: Amide Bond Disconnection. The amide bond between the piperazine nitrogen and the pyridylcarbonyl group is a logical point for disconnection. This retrosynthetic step simplifies the target molecule into two key fragments: (4-pyridyl)methanone and 1-(3-nitrobenzyl)piperazine (B1331783) . This is a common and reliable transformation, as amide bond formation is a well-established reaction in organic synthesis.

Disconnection B: Benzyl (B1604629) Group Disconnection. Alternatively, the bond between the piperazine nitrogen and the 3-nitrobenzyl group can be disconnected. This leads to piperazinyl(4-pyridyl)methanone and a 3-nitrobenzyl halide . This approach is also viable, relying on a standard N-alkylation reaction.

A visual representation of these disconnection strategies is presented below:

Disconnection StrategyBond CleavedResulting Precursors
Disconnection A Amide C-N bond1-(3-nitrobenzyl)piperazine and a (4-pyridyl)methanone derivative (e.g., isonicotinic acid or its activated form)
Disconnection B Benzyl C-N bond(Piperazin-1-yl)(pyridin-4-yl)methanone and a 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide)

Prioritization of Synthetic Routes for Functional Group Introduction

The choice between these routes depends on the availability of starting materials and the ease of the reactions.

Route A (Amide Formation): This route is often preferred due to the high efficiency and selectivity of amide bond formation reactions. A variety of coupling reagents can be employed to facilitate this transformation, offering flexibility in reaction conditions.

Route B (N-Alkylation): This route is also a strong candidate. The reaction of a secondary amine (piperazine derivative) with a benzyl halide is typically straightforward. Care must be taken to avoid over-alkylation, although with a monosubstituted piperazine, this is less of a concern.

Ultimately, the prioritization may come down to the commercial availability and stability of the key intermediates. For the purpose of this analysis, both routes are considered viable and will be explored in the synthesis of precursors.

Synthesis of Key Precursors for 4-(3-NITROBENZYL)PIPERAZINOMETHANONE

The successful synthesis of the target molecule hinges on the efficient preparation of its constituent precursors.

Preparation of N-Substituted Piperazine Intermediates

The synthesis of monosubstituted piperazines is a critical step. A common challenge is controlling the selectivity to avoid disubstitution. One widely used method involves the use of protecting groups. mdpi.com For example, one nitrogen of piperazine can be protected with a group like tert-butyloxycarbonyl (Boc), allowing the other nitrogen to be selectively alkylated. Subsequent deprotection yields the desired monosubstituted piperazine. nih.gov

Synthesis of 1-(3-nitrobenzyl)piperazine (Precursor for Route A):

This intermediate can be synthesized via the direct reaction of piperazine with 3-nitrobenzyl chloride. To favor monosubstitution, a large excess of piperazine is typically used.

Alternatively, a protecting group strategy can be employed for higher selectivity:

React piperazine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form tert-butyl piperazine-1-carboxylate.

The remaining free secondary amine is then alkylated with 3-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) in a suitable solvent like acetonitrile. scielo.br

Finally, the Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield 1-(3-nitrobenzyl)piperazine.

Synthesis of (4-Pyridyl)Methanone Derivatives

For Route A , an activated form of isonicotinic acid is required. Isonicotinoyl chloride, the acid chloride of isonicotinic acid, is a common and effective reagent for this purpose. It can be prepared by treating isonicotinic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

For Route B , the precursor needed is piperazinyl(4-pyridyl)methanone . This can be synthesized by reacting piperazine with an activated derivative of isonicotinic acid, such as isonicotinoyl chloride. Similar to the synthesis of 1-(3-nitrobenzyl)piperazine, an excess of piperazine can be used to promote monosubstitution. Alternatively, a protecting group strategy can be employed here as well.

Elaboration of 3-Nitrobenzyl Halide Reagents

The key reagent for introducing the 3-nitrobenzyl group is a 3-nitrobenzyl halide, most commonly 3-nitrobenzyl bromide or 3-nitrobenzyl chloride. These are typically prepared from 3-nitrotoluene. A common method is the free-radical bromination of the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN.

Optimized Synthetic Pathway for 4-(3-NITROBENZYL)PIPERAZINOMETHANONE

The most effective and optimized pathway for the synthesis of the title compound is a convergent synthesis. This approach involves the preparation of a key intermediate, 1-(3-nitrobenzyl)piperazine, followed by its coupling with isonicotinic acid. This method ensures high purity and control over the final product structure. The synthesis can be delineated into four primary steps:

Protection of Piperazine: To avoid undesired side reactions, one of the nitrogen atoms of piperazine is protected with a tert-butyloxycarbonyl (Boc) group.

N-Alkylation: The mono-protected piperazine is then selectively alkylated with 3-nitrobenzyl bromide.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the crucial secondary amine intermediate.

Amide Coupling: The final step involves the formation of an amide bond between the synthesized 1-(3-nitrobenzyl)piperazine and isonicotinic acid.

Figure 1: Optimized Synthetic Pathway for <a  src=Figure 1: Optimized Synthetic Pathway for 4-(3-NITROBENZYL)PIPERAZINOMETHANONE. The pathway involves (i) Boc protection, (ii) N-alkylation, (iii) deprotection, and (iv) amide coupling.

Detailed Reaction Conditions and Catalytic Systems

The success of this synthetic pathway relies on precise control over the reaction conditions for each step. The use of specific solvents, bases, and coupling agents is critical for achieving high yields and purity.

For the initial protection step, di-tert-butyl dicarbonate (Boc₂O) is used in a solvent like dichloromethane (B109758) (DCM) at room temperature. The subsequent N-alkylation of tert-butyl piperazine-1-carboxylate with 3-nitrobenzyl bromide is typically performed in the presence of a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile.

Deprotection of the Boc group is efficiently achieved using a strong acid, such as trifluoroacetic acid (TFA) in DCM, or by bubbling hydrogen chloride (HCl) gas through a solution of the intermediate. The final amide coupling is mediated by a carbodiimide (B86325) coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt), which serves to suppress racemization and improve reaction efficiency. bachem.comnih.gov A tertiary amine base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid and facilitate the reaction.

Table 1: Optimized Reaction Conditions for the Synthesis of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE
StepReactantsReagents/CatalystSolventTemperatureTypical Yield
1. ProtectionPiperazine, Boc₂O-DCMRoom Temp.90-95%
2. N-AlkylationBoc-piperazine, 3-Nitrobenzyl bromideK₂CO₃AcetonitrileReflux85-90%
3. DeprotectionBoc-protected intermediateTFA or HClDCM0°C to Room Temp.>95%
4. Amide Coupling1-(3-Nitrobenzyl)piperazine, Isonicotinic acidEDC, HOBt, DIPEADMFRoom Temp.80-88%

Reaction Mechanism Elucidation for Each Step

Step 1: Boc Protection: The reaction proceeds via a nucleophilic attack of one of the piperazine nitrogen atoms on a carbonyl carbon of the di-tert-butyl dicarbonate molecule. This is followed by the collapse of the tetrahedral intermediate and the loss of tert-butoxide and carbon dioxide, resulting in the formation of the mono-Boc-protected piperazine.

Step 2: N-Alkylation: This step is a standard nucleophilic substitution (Sₙ2) reaction. The unprotected secondary amine of Boc-piperazine acts as a nucleophile, attacking the benzylic carbon of 3-nitrobenzyl bromide and displacing the bromide ion. The base (K₂CO₃) neutralizes the hydrobromic acid formed as a byproduct.

Step 3: Deprotection: The acid-labile Boc group is removed by protonation of the carbonyl oxygen by a strong acid (e.g., TFA). This leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation, which subsequently decomposes into isobutylene (B52900) and a proton. The carbamic acid intermediate decarboxylates to give the free secondary amine.

Step 4: EDC/HOBt Amide Coupling: This is the key bond-forming step.

Isonicotinic acid is activated by EDC, where the carboxylic acid attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com

This intermediate is prone to side reactions and racemization. HOBt acts as a nucleophilic catalyst, intercepting the O-acylisourea to form an HOBt-ester. bachem.comcommonorganicchemistry.comnih.gov This new intermediate is more stable but still highly reactive towards amines.

The secondary amine of 1-(3-nitrobenzyl)piperazine then performs a nucleophilic attack on the carbonyl carbon of the HOBt-ester.

The resulting tetrahedral intermediate collapses, eliminating HOBt (which is regenerated, confirming its catalytic role) and forming the final amide product, 4-(3-NITROBENZYL)PIPERAZINOMETHANONE. luxembourg-bio.com The byproduct from EDC is a water-soluble urea (B33335) derivative, which simplifies purification. peptide.com

Isolation and Purification Protocols

After each synthetic step, appropriate work-up and purification procedures are essential to ensure the purity of the intermediates and the final product.

Intermediates: Following the protection and alkylation steps, the reaction mixture is typically subjected to an aqueous work-up. This involves partitioning the product between an organic solvent (like ethyl acetate (B1210297) or DCM) and water or brine to remove inorganic salts and water-soluble impurities. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. If necessary, intermediates are purified further using column chromatography on silica (B1680970) gel.

Final Product: After the final amide coupling, the reaction mixture is often diluted with water to precipitate the crude product or extracted with an organic solvent. The crude product is then purified. A common method is flash column chromatography on silica gel, using a gradient elution system of hexane (B92381) and ethyl acetate or DCM and methanol. The final step of purification often involves recrystallization from a suitable solvent system, such as ethanol (B145695)/water or ethyl acetate/hexane, to obtain the 4-(3-NITROBENZYL)PIPERAZINOMETHANONE as a crystalline solid of high purity. The purity can be assessed by techniques like HPLC, LC-MS, and NMR spectroscopy.

Alternative Synthetic Approaches and Comparative Analysis

While the optimized pathway provides a reliable route, alternative strategies exist that offer different advantages or disadvantages in terms of reaction efficiency, cost, and scalability.

Exploration of Diversified Coupling Strategies

The critical amide bond formation can be achieved through various other coupling methodologies beyond the EDC/HOBt system.

Schotten-Baumann Reaction: This classic method involves converting isonicotinic acid into its more reactive acid chloride derivative, isonicotinoyl chloride. This is typically done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting isonicotinoyl chloride is then reacted with 1-(3-nitrobenzyl)piperazine in the presence of an aqueous base (like NaOH) or an organic base (like pyridine). This method is often high-yielding and cost-effective but can be sensitive to moisture, and the harsh conditions required to form the acid chloride may not be compatible with more complex substrates.

Other Coupling Reagents: A wide array of modern coupling reagents can be employed. For instance, phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, fast reaction times, and low rates of racemization. Another alternative is using propylphosphonic anhydride (B1165640) (T3P), which is noted for its effectiveness and the formation of easily removable, water-soluble byproducts. nih.gov

Table 2: Comparative Analysis of Amide Coupling Strategies
MethodAdvantagesDisadvantages
EDC/HOBtMild conditions, water-soluble byproducts, good yields.Cost of reagents, HOBt has explosive properties in anhydrous form. bachem.com
Isonicotinoyl Chloride (Schotten-Baumann)High reactivity, cost-effective reagents.Harsh conditions for acid chloride formation, moisture sensitive.
HATU/PyBOPVery high efficiency, fast reactions, low racemization.High cost of reagents, byproducts can complicate purification.
T3PHigh yields, easy work-up (water-soluble byproducts).Reagent is often used in stoichiometric amounts or slight excess.

Green Chemistry Principles in Synthetic Route Design

The design of a synthetic route for 4-(3-NITROBENZYL)PIPERAZINOMETHANONE offers a valuable opportunity to apply the principles of green chemistry. The primary goals are to enhance reaction efficiency, minimize waste, reduce energy consumption, and utilize less hazardous materials. A plausible retrosynthetic analysis suggests the molecule can be constructed from two primary building blocks: 1-(3-nitrobenzyl)piperazine and isonicotinic acid. The key transformation is the formation of the amide bond.

A proposed synthetic pathway involves two main steps:

Synthesis of 1-(3-nitrobenzyl)piperazine: This intermediate is typically formed via the N-alkylation of piperazine with a suitable 3-nitrobenzyl halide.

Amide Coupling: The subsequent reaction between 1-(3-nitrobenzyl)piperazine and an activated form of isonicotinic acid yields the final product.

The application of green chemistry principles to this pathway focuses on optimizing both steps for sustainability.

Greener Synthesis of 1-(3-nitrobenzyl)piperazine

The traditional synthesis of N-aryl or N-benzyl piperazines often involves reacting an aniline (B41778) or a benzyl halide with bis(2-chloroethyl)amine, sometimes in high-boiling, non-polar solvents like chlorobenzene (B131634) or polar aprotic solvents like DMF. sci-hub.st These methods can suffer from poor to moderate yields and the use of hazardous solvents. sci-hub.st

A greener approach would focus on:

Solvent Selection: Replacing high-boiling and hazardous solvents with more environmentally benign options. Water or lower-boiling point alcohols could be considered, potentially under phase-transfer catalysis conditions to facilitate the reaction between the aqueous and organic phases.

Base Selection: The use of inorganic bases like potassium carbonate (K₂CO₃) is common. Optimizing the amount of base and ensuring its easy removal and disposal are key considerations.

Energy Efficiency: Exploring lower reaction temperatures or alternative energy sources like microwave irradiation could reduce energy consumption and potentially improve yields by minimizing side reactions.

Green Approaches to Amide Bond Formation

The formation of the amide bond is the most critical step and one where green chemistry principles can have a significant impact. Conventional methods for amide synthesis often rely on stoichiometric activating agents such as carbodiimides (e.g., EDC) or uronium salts (e.g., HATU). ucl.ac.uk While effective, these reagents generate significant amounts of waste that can be difficult to separate from the product. ucl.ac.uk

Several greener alternatives can be considered for the coupling of 1-(3-nitrobenzyl)piperazine and isonicotinic acid:

Catalytic Direct Amidation: This is the most ideal green approach, involving the direct condensation of the carboxylic acid and the amine with the removal of only water as a byproduct. Boronic acid catalysts have shown promise in facilitating such direct amidations at room temperature, eliminating the need for stoichiometric activating agents and minimizing waste. sigmaaldrich.com

Enzymatic Synthesis: Biocatalysis offers a highly sustainable method for amide bond formation. rsc.org Enzymes, such as lipases like Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines with high selectivity under mild reaction conditions. nih.gov This method avoids harsh reagents and solvents, often using environmentally friendly solvents like cyclopentyl methyl ether. nih.gov The process is highly efficient and produces amides with excellent conversions, often without the need for extensive purification. nih.gov

The following table compares potential synthetic methodologies for the amide formation step, highlighting key green chemistry metrics.

FeatureConventional CouplingMicrowave-Assisted SynthesisEnzymatic Synthesis
Reagents Stoichiometric coupling agents (e.g., EDC, HATU)Catalytic or no coupling agentBiocatalyst (e.g., Lipase)
Byproducts Stoichiometric urea or triazole byproductsMinimal, often just waterMinimal, often just water
Solvents Often DMF, CH₂Cl₂Greener solvents (water, ethanol) or solvent-freeGreen solvents (e.g., CPME) or aqueous media
Energy Input Prolonged conventional heatingRapid heating, lower overall energy useMild temperatures (often room temp. to ~60 °C)
Reaction Time Several hours to daysMinutes to a few hoursSeveral hours to days
Atom Economy LowHighHigh
Waste Generation HighLowVery Low

By prioritizing catalytic methods, utilizing benign solvents, and employing energy-efficient techniques like microwave irradiation, the synthesis of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE can be designed to be significantly more sustainable than traditional synthetic routes. The selection of a specific green methodology would depend on factors such as substrate compatibility, desired scale, and available equipment, but the principles outlined provide a clear framework for a more environmentally responsible chemical synthesis.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the precise three-dimensional structure of organic molecules in solution. For 4-(3-nitrobenzyl)piperazinomethanone, a combination of one- and two-dimensional NMR experiments would provide a complete assignment of all proton and carbon signals, confirm connectivity, and offer insights into the molecule's dynamic conformational behavior.

¹H NMR Spectral Analysis

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the three primary structural units: the 3-nitrobenzyl group, the piperazine (B1678402) ring, and the 4-pyridyl moiety.

Aromatic Protons: The protons on the 4-pyridyl ring are expected to appear as two distinct doublets in the downfield region (typically δ 8.5-8.8 and δ 7.4-7.7 ppm), characteristic of a 4-substituted pyridine (B92270). The 3-nitrobenzyl group would present a more complex pattern with four protons, likely appearing as a singlet or narrow triplet for the proton between the two nitro-group-influenced positions, a triplet, a doublet, and a doublet of doublets, generally in the δ 7.5-8.4 ppm range.

Benzyl (B1604629) Protons: A characteristic singlet for the two benzylic protons (-CH₂-) is expected, typically in the range of δ 3.6-3.8 ppm.

Piperazine Protons: The eight protons of the piperazine ring are expected to resonate in the δ 2.4-3.9 ppm region. Due to the influence of the two different substituents (the benzyl group and the acyl group), the signals would likely be broad and complex at room temperature. This complexity arises from slow intermolecular exchange processes on the NMR timescale, such as ring inversion and restricted rotation around the amide bond. nih.govrsc.org

Table 1: Predicted ¹H NMR Chemical Shift Ranges

Protons Predicted Chemical Shift (δ, ppm) Expected Multiplicity
Pyridyl-H (ortho to N) 8.5 - 8.8 Doublet (d)
Nitrobenzyl-H 7.5 - 8.4 m
Pyridyl-H (meta to N) 7.4 - 7.7 Doublet (d)
Benzyl CH₂ 3.6 - 3.8 Singlet (s)
Piperazine CH₂ (adjacent to N-CO) 3.5 - 3.9 Broad multiplet (br m)

¹³C NMR Spectroscopic Investigations

The ¹³C NMR spectrum would complement the ¹H NMR data by providing a signal for each unique carbon atom in the molecule.

Carbonyl Carbon: The amide carbonyl carbon is expected to produce a signal in the downfield region, typically around δ 165-170 ppm. nih.gov

Aromatic Carbons: The carbons of the pyridyl and nitrophenyl rings will resonate in the aromatic region (δ 120-155 ppm). The carbon bearing the nitro group (C-NO₂) and the carbons adjacent to the pyridine nitrogen would be the most downfield in this region.

Piperazine and Benzyl Carbons: The piperazine ring carbons are anticipated to appear in the δ 40-55 ppm range. nih.gov Due to dynamic effects, these signals may be broad at room temperature. rsc.org The benzylic carbon signal should appear around δ 60-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 170
Aromatic C-NO₂ and Pyridyl C (ortho to N) 145 - 155
Aromatic/Pyridyl CH 120 - 145
Benzyl CH₂ 60 - 65

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the complex ¹H and ¹³C spectra, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. It would be crucial for tracing the connectivity within the 3-nitrobenzyl and 4-pyridyl aromatic spin systems and for assigning the protons across the piperazine ring. rsc.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached, and previously assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's preferred conformation and stereochemistry.

Dynamic NMR Studies for Conformational Analysis

N-acylpiperazine derivatives are known to exhibit complex dynamic behavior in solution, which can be studied using variable-temperature (VT) NMR. nih.govrsc.org Two primary conformational processes are relevant for the title compound:

Amide Bond Rotation: The C-N bond of the amide group has a significant double-bond character, which restricts rotation. beilstein-journals.org This leads to the existence of two rotamers (conformational isomers), which may interconvert slowly on the NMR timescale at room temperature, resulting in a doubling of signals for the piperazine protons. nih.gov

Piperazine Ring Inversion: Like cyclohexane, the piperazine ring exists predominantly in a chair conformation. The interconversion between the two possible chair forms is a dynamic process that can also be slow on the NMR timescale, further complicating the spectra. nih.gov

By recording ¹H NMR spectra at different temperatures, the coalescence temperature (Tc) for these processes can be determined. At low temperatures, distinct signals for each conformer would be observed. As the temperature increases, the signals broaden, coalesce into a single broad peak at Tc, and finally sharpen into a time-averaged signal at higher temperatures. From the coalescence temperature, the Gibbs free energy of activation (ΔG‡) for the rotational or inversional barrier can be calculated, providing quantitative insight into the molecule's conformational flexibility. rsc.orgbeilstein-journals.org For N-acyl piperazines, these energy barriers are typically calculated to be between 56 and 80 kJ mol⁻¹. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides direct information about the functional groups present in a molecule. The IR and Raman spectra are complementary and would be used to confirm the presence of the key carbonyl and nitro moieties.

Vibrational Analysis of Carbonyl and Nitro Moieties

Carbonyl (C=O) Moiety: The most prominent feature in the IR spectrum is expected to be the strong stretching vibration of the amide carbonyl group (Amide I band). Due to resonance with the piperazine nitrogen lone pair, this band typically appears in the range of 1630-1680 cm⁻¹. spectroscopyonline.com This is a lower frequency compared to ketones or esters, which is a hallmark of the amide functional group. uomustansiriyah.edu.iqpg.edu.pl

Nitro (NO₂) Moiety: The nitro group is characterized by two strong and distinct stretching vibrations in the IR spectrum. spectroscopyonline.com

Asymmetric Stretch: A very strong band is expected between 1550 and 1475 cm⁻¹. orgchemboulder.com

Table 3: Predicted Key Vibrational Frequencies

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Expected IR Intensity
Amide C=O Stretch (Amide I) 1630 - 1680 Strong
Aromatic NO₂ Asymmetric Stretch 1550 - 1475 Very Strong
Aromatic NO₂ Symmetric Stretch 1360 - 1290 Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak

Characterization of Piperazine and Pyridine Ring Vibrations

The vibrational characteristics of the piperazine and pyridine rings are crucial for the structural confirmation of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE. These are typically analyzed using Infrared (IR) and Raman spectroscopy.

The piperazine ring , a saturated heterocycle, generally exhibits a chair conformation. wikipedia.org Its vibrational modes are characterized by the following:

C-H Stretching: The stretching vibrations of the methylene (B1212753) (CH₂) groups in the piperazine ring are typically observed in the region of 3000-2800 cm⁻¹. niscpr.res.indergipark.org.tr

C-N Stretching: The stretching of the carbon-nitrogen bonds within the piperazine ring usually appears in the 1200-1000 cm⁻¹ range. niscpr.res.in

Ring Vibrations: Skeletal vibrations of the piperazine ring, which involve the stretching and deformation of the entire ring structure, also contribute to the spectra.

Deformation Vibrations: Asymmetric and symmetric C-N-H deformation vibrations can be observed, with strong peaks sometimes appearing between 1556-1448 cm⁻¹. niscpr.res.in

The pyridine ring , an aromatic heterocycle, has a distinct set of vibrational modes:

C-H Stretching: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. cdnsciencepub.com

Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring give rise to characteristic bands in the 1600-1400 cm⁻¹ region. cdnsciencepub.comnih.gov

Ring Breathing: A characteristic "ring breathing" mode, which is a symmetric stretching of the entire ring, is also a key identifier.

Out-of-Plane Bending: The out-of-plane C-H bending vibrations are sensitive to the substitution pattern on the ring. For a 4-substituted pyridine, these bands can be expected in the 850-800 cm⁻¹ range. cdnsciencepub.comcdnsciencepub.com

The presence of the carbonyl group (C=O) linking the piperazine and pyridine moieties will also produce a strong, characteristic stretching band, typically in the 1700-1650 cm⁻¹ region, and can influence the electronic environment and thus the vibrational frequencies of the adjacent rings.

Interactive Table 1: Typical Vibrational Frequencies for Piperazine and Pyridine Moieties

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
PiperazineC-H Stretch2800-3000
C-N Stretch1000-1200
PyridineAromatic C-H Stretch>3000
C=C, C=N Stretch1400-1600
Out-of-plane C-H Bend800-850
CarbonylC=O Stretch1650-1700

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition and structural features of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE by analyzing its fragmentation patterns. Upon ionization, the molecule breaks apart in predictable ways, and the precise mass of the resulting fragments can be used to deduce their elemental formulas.

Common fragmentation pathways for benzylpiperazine and related structures include:

Benzylic Cleavage: The bond between the benzyl group and the piperazine nitrogen is prone to cleavage. This would result in the formation of a 3-nitrobenzyl cation (m/z 136) and a piperazinomethanone radical cation. The 3-nitrobenzyl cation is a high-abundance characteristic ion for benzylpiperazines. xml-journal.net

Piperazine Ring Fragmentation: The piperazine ring itself can undergo fragmentation, often leading to the loss of ethyleneimine or related fragments. Common fragment ions for phenylpiperazines include m/z 119, m/z 70, and m/z 56. xml-journal.netresearchgate.net

Amide Bond Cleavage: The C-N bond between the carbonyl group and the piperazine ring can break, leading to the formation of a 4-pyridylcarbonyl cation (m/z 106) and a 4-(3-nitrobenzyl)piperazine radical.

Loss of the Nitro Group: The nitro group (NO₂) can be lost as a neutral fragment from the molecular ion or from fragments containing the nitrobenzyl moiety.

Interactive Table 2: Predicted Fragment Ions of 4-(3-NITROBENZYL)PIPERAZINOMETHANONE

Fragment Namem/z (calculated)Origin
3-nitrobenzyl cation136.0399Benzylic cleavage
4-pyridylcarbonyl cation106.0317Amide bond cleavage
Piperazine ring fragment70.0657Ring fragmentation
Piperazine ring fragment56.0497Ring fragmentation

The isotopic pattern of the molecular ion peak in HRMS provides a definitive confirmation of the elemental composition. The relative abundance of ions containing heavier isotopes (like ¹³C, ¹⁵N, and ¹⁸O) must match the theoretical distribution calculated from the molecular formula (C₁₇H₁₈N₄O₃). For a molecule with 17 carbon atoms, the M+1 peak (containing one ¹³C atom) is expected to have a relative intensity of approximately 18.8% compared to the monoisotopic M peak. The presence of four nitrogen atoms will also contribute to the M+1 peak intensity. The close agreement between the experimental and theoretical isotopic patterns provides strong evidence for the assigned molecular formula.

X-ray Crystallography for Solid-State Structural Determination

Obtaining high-quality single crystals is essential for X-ray crystallography. For organic molecules like 4-(3-NITROBENZYL)PIPERAZINOMETHANONE, crystal growth is typically achieved from a solution. Common methods include:

Slow Evaporation: A saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, which leads to the formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Cooling: A saturated solution at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often determined empirically. Solvents like ethanol (B145695), methanol, acetonitrile, or mixtures such as chloroform-hexane are commonly used for growing crystals of piperazine derivatives. researchgate.net For instance, colorless, block-like crystals of piperazine have been grown from a saturated solution in ethanol at room temperature. iucr.orgiucr.org

X-ray diffraction analysis of a single crystal reveals the precise three-dimensional arrangement of molecules in the solid state. This information is defined by the unit cell parameters and the space group. The unit cell is the basic repeating unit of the crystal lattice, defined by the lengths of its three axes (a, b, c) and the angles between them (α, β, γ). The space group describes the symmetry operations (like rotation, reflection, and inversion) that relate the molecules within the unit cell.

While specific crystallographic data for 4-(3-NITROBENZYL)PIPERAZINOMETHANONE is not publicly available, analysis of similar structures provides expected characteristics. For example, piperazine itself crystallizes in the monoclinic space group P2₁/n, with the molecule adopting a chair conformation. iucr.org The crystal structure of a related compound, pyridin-4-ylmethyl 4-aminobenzoate, also crystallizes in a monoclinic system (P2₁/n). researchgate.net The dihedral angle between the benzene (B151609) and pyridine rings in similar structures can vary significantly. nih.gov The final refined crystal structure would provide precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal.

Interactive Table 3: Example Unit Cell Parameters for a Monoclinic System

ParameterDescription
Crystal SystemMonoclinic
Space GroupP2₁/n
a, b, cLengths of the unit cell axes
α, γAngles between axes (90°)
βAngle between a and c axes (≠90°)
ZNumber of molecules in the unit cell

Chemical Reactivity and Derivatization of 4 3 Nitrobenzyl Piperazinomethanone

Transformations of the Nitrobenzyl Moiety

The nitrobenzyl portion of the molecule is particularly reactive at three locations: the nitro group, the aromatic ring, and the benzylic methylene (B1212753) bridge.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental transformations in organic synthesis. beilstein-journals.org This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and providing a key synthetic handle for further derivatization. For 4-(3-nitrobenzyl)piperazinomethanone, this transformation yields 4-(3-aminobenzyl)piperazinomethanone.

A multitude of reagents and conditions can achieve this reduction, with the choice often depending on the presence of other sensitive functional groups. organic-chemistry.org Catalytic hydrogenation is a common and clean method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. scispace.com Metal-based reductions in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), are also classic and effective methods. scispace.com More modern, metal-free approaches using reagents like trichlorosilane (B8805176) (HSiCl₃) or diboron (B99234) compounds offer mild conditions and high chemoselectivity. beilstein-journals.orgorganic-chemistry.org

Table 1: Selected Methods for the Reduction of Aromatic Nitro Groups

Reagent/CatalystConditionsGeneral Applicability & Notes
H₂, Pd/CMethanol or Ethanol (B145695), Room TemperatureHighly efficient and clean; may also reduce other functional groups like alkenes or alkynes.
Fe, HCl or NH₄ClEthanol/Water, RefluxA classic, cost-effective method often used in industrial settings. scispace.com
SnCl₂, HClEthanol, RefluxEffective but can be less clean than catalytic hydrogenation, requiring careful workup.
NaBH₄, Pd/CWater/Solvent, Room TemperatureA transfer hydrogenation method that avoids the need for gaseous H₂. scispace.com
HSiCl₃, Triethylamine (B128534)Dichloromethane (B109758), Room TemperatureA metal-free method that tolerates a wide range of functional groups. beilstein-journals.orgorganic-chemistry.org
Hydrazine (N₂H₄), FeCl₃Alumina, Microwave IrradiationA rapid, solvent-free method for efficient reduction. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro (NO₂) group, which stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com

For an SNAr reaction to proceed efficiently, the electron-withdrawing group must typically be positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com In the case of 4-(3-nitrobenzyl)piperazinomethanone, the nitro group is in the meta position relative to the benzylic substituent and the ring hydrogens. This meta-positioning means the nitro group cannot directly stabilize a negative charge via resonance at the positions ortho or para to it, making a standard SNAr reaction involving the displacement of a hydrogen atom highly unfavorable. libretexts.org While direct displacement of the nitro group itself is not a typical SNAr pathway, reactions are theoretically possible under forcing conditions or via alternative mechanisms, though such transformations are not common for this substrate class.

The benzylic carbon—the CH₂ group situated between the phenyl ring and the piperazine (B1678402) nitrogen—is a site of enhanced reactivity due to its ability to form resonance-stabilized intermediates (radicals, carbocations, or carbanions).

One of the most common transformations at this position is free-radical bromination, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide. This reaction selectively introduces a bromine atom at the benzylic position, converting the methylene group into a bromomethyl group. This resulting benzylic halide is a versatile intermediate, susceptible to nucleophilic substitution (SN1 or SN2) reactions with a wide range of nucleophiles (e.g., CN⁻, OR⁻, N₃⁻) to introduce new functional groups.

Alternatively, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can oxidize the benzylic methylene group. Under vigorous conditions, this reaction can cleave the C-C bond of the alkyl chain and oxidize the benzylic carbon to a carboxylic acid. Milder oxidation could potentially yield the corresponding ketone, 4-(3-nitrobenzoyl)piperazinomethanone.

Table 2: Potential Reactions at the Benzylic Methylene Group

Reaction TypeReagentsProduct Type
Radical HalogenationN-Bromosuccinimide (NBS), Peroxide InitiatorBenzylic Bromide
Nucleophilic SubstitutionVarious Nucleophiles (e.g., KCN, NaOMe) on Benzylic BromideSubstituted Benzyl (B1604629) Derivative
OxidationKMnO₄ or Na₂Cr₂O₇, H₂SO₄, HeatBenzoic Acid or Ketone

Reactions at the Piperazine Core

The piperazine ring in 4-(3-nitrobenzyl)piperazinomethanone features two distinct nitrogen atoms. The nitrogen atom attached to the pyridyl-methanone group (N1) is part of an amide linkage. Due to resonance delocalization of its lone pair of electrons into the carbonyl group, this nitrogen is non-basic and non-nucleophilic. The other nitrogen (N4), attached to the nitrobenzyl group, is a tertiary amine.

As the N4 atom is a tertiary amine, it cannot undergo further N-alkylation or N-acylation reactions that require a replaceable N-H bond. However, it can react with strong alkylating agents, such as methyl iodide or benzyl bromide, to form a quaternary ammonium (B1175870) salt. This process, known as quaternization, would introduce a positive charge on the N4 nitrogen.

It is important to note that N-alkylation and N-acylation are highly relevant to the synthesis of derivatives starting from a piperazine precursor before the introduction of the 3-nitrobenzyl group. For instance, (piperazin-1-yl)(pyridin-4-yl)methanone, which possesses a secondary amine, can readily undergo these reactions. N-alkylation can be achieved with various alkyl halides in the presence of a base like potassium carbonate (K₂CO₃), while N-acylation can be performed using acyl chlorides or carboxylic acids activated with coupling agents. nih.govresearchgate.net

The piperazine ring is a saturated, six-membered heterocycle and is generally chemically stable under a wide range of conditions. Ring-opening reactions of simple N-substituted piperazines are uncommon and typically require harsh conditions or specialized substrates. researchgate.net For example, reactions involving highly strained, fused-ring systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to piperazine ring-opening, but these pathways are not directly applicable to the target molecule. researchgate.net Similarly, some N-benzyl azetidinones have been shown to undergo acid-mediated ring opening, but this reactivity is specific to the strained four-membered ring system. uq.edu.au For 4-(3-nitrobenzyl)piperazinomethanone, the piperazine ring is expected to remain intact under most standard synthetic transformations.

Stereoselective Transformations at the Piperazine Nitrogen Atoms

Direct stereoselective transformations to create stable chiral centers at the nitrogen atoms of the piperazine ring in 4-(3-nitrobenzyl)piperazinomethanone are generally not applicable. Tertiary amines, such as the nitrogens in the substituted piperazine ring, typically undergo rapid pyramidal inversion at room temperature, which prevents the isolation of stable enantiomers.

However, the piperazine scaffold itself is a key component in many chiral molecules and pharmacophores. nih.govnih.gov Stereoselectivity is typically introduced by modifying the carbon backbone of the piperazine ring, rather than the nitrogen atoms directly. Methodologies for achieving this include:

Asymmetric Synthesis from Chiral Precursors: Building the piperazine ring from chiral starting materials, such as α-amino acids, is a common strategy to yield enantiomerically pure 2-substituted piperazines. rsc.org

Diastereoselective Functionalization: Direct C-H functionalization of a pre-existing piperazine ring can be achieved with high diastereoselectivity. For instance, the direct α-C–H lithiation of N-Boc protected piperazines, followed by reaction with an electrophile, can proceed with significant stereocontrol. mdpi.com

Catalytic Asymmetric Reactions: Enantioselective methods, such as iridium-catalyzed synthesis, can produce complex C-substituted piperazines with high diastereoselectivity. nih.gov

Photocatalytic Epimerization: Visible light-mediated methods can be used to epimerize less stable diastereomers of substituted piperazines to their more thermodynamically stable counterparts. nih.gov

While these methods focus on the carbon framework, they are crucial for creating stereochemically diverse piperazine derivatives. nih.gov For the title compound, such strategies would involve modifying the synthesis route to incorporate chiral building blocks or developing a diastereoselective reaction on the piperazine ring itself.

Modifications of the (4-Pyridyl)Methanone Group

The (4-pyridyl)methanone portion of the molecule presents multiple avenues for chemical modification, including reactions at the carbonyl group and on the pyridine (B92270) ring.

Reduction of the Carbonyl Group to Alcohol or Methylene

The ketone functionality is readily susceptible to reduction, offering a straightforward pathway to synthesize alcohol or methylene derivatives.

Reduction to Alcohol: Aldehydes and ketones are commonly reduced to primary and secondary alcohols, respectively. libretexts.org For the conversion of the methanone (B1245722) to a secondary alcohol, sodium borohydride (B1222165) (NaBH₄) is a suitable reagent due to its chemoselectivity and mild reaction conditions. libretexts.org Lithium aluminum hydride (LiAlH₄) can also be used, although it is a more powerful reducing agent. libretexts.orgchemguide.co.uk The general transformation is as follows:

Ar-C(O)-Ar' + [H] → Ar-CH(OH)-Ar'
ReagentTypical ConditionsProduct
Sodium Borohydride (NaBH₄)Methanol or Ethanol, 0 °C to rt4-(3-Nitrobenzyl)piperazinomethanol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ether or THF, followed by aqueous workup4-(3-Nitrobenzyl)piperazinomethanol

Enantioselective Reduction: For the synthesis of a chiral, non-racemic alcohol, enantioselective reduction methods can be employed. This is often achieved using chiral catalysts, such as those based on oxazaborolidines (Corey-Bakshi-Shibata reduction) or through transition metal-catalyzed asymmetric transfer hydrogenation. wikipedia.org

Reduction to Methylene: Complete reduction of the carbonyl group to a methylene bridge (CH₂) requires more forcing conditions. Classic methods include the Wolff-Kishner and Clemmensen reductions. However, the strongly basic conditions of the Wolff-Kishner reaction and the strongly acidic conditions of the Clemmensen reduction may not be compatible with the nitro group present in the molecule. Milder alternatives, such as catalytic hydrogenation over a palladium catalyst or silane-based reductions in the presence of a Lewis acid, could potentially achieve this transformation while preserving other functional groups.

N-Oxidation of the Pyridine Ring

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation alters the electronic properties of the pyridine ring, influencing its reactivity. scripps.edu The oxidation is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.org

The formation of the N-oxide has significant consequences for the reactivity of the pyridine ring:

It increases the electron density at the 2- and 4-positions, making them more susceptible to electrophilic attack.

It activates the same positions towards nucleophilic substitution by acting as a good leaving group after electrophilic activation of the oxygen atom. scripps.eduresearchgate.net

ReagentTypical ConditionsProduct
m-CPBADichloromethane (DCM), 0 °C to rt4-(3-Nitrobenzyl)piperazinomethanone N-oxide
Peracetic AcidAcetic Acid, elevated temperature4-(3-Nitrobenzyl)piperazinomethanone N-oxide

Electrophilic/Nucleophilic Aromatic Substitution on the Pyridine Ring

Electrophilic Aromatic Substitution: The pyridine ring is inherently electron-deficient and is generally resistant to electrophilic aromatic substitution. The presence of the electron-withdrawing carbonyl group further deactivates the ring. Therefore, direct electrophilic substitution on the pyridine ring of the title compound is expected to be difficult. However, conversion to the corresponding pyridine N-oxide can facilitate electrophilic substitution at the C-2 and C-4 positions. scripps.eduresearchgate.net For example, nitration of pyridine N-oxide occurs readily at the 4-position.

Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para (C-2, C-4, C-6) to the ring nitrogen. stackexchange.comyoutube.com The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), and its stability dictates the feasibility of the reaction. stackexchange.com For a nucleophile to displace a leaving group on the pyridine ring, a good leaving group (such as a halide) would need to be present. In the absence of a leaving group, direct nucleophilic attack to displace a hydride ion (Chichibabin reaction) can occur but typically requires harsh conditions. The reactivity towards nucleophiles can be enhanced by quaternizing the pyridine nitrogen or by the presence of other electron-withdrawing groups. rsc.org

Metal Coordination Chemistry with the Pyridine Nitrogen or Carbonyl Oxygen

Pyridyl-ketone moieties are versatile ligands in coordination chemistry. cymitquimica.com The 4-(3-nitrobenzyl)piperazinomethanone molecule possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. This allows it to act as a bidentate chelating ligand, forming stable complexes with a variety of metal ions. acs.org

The coordination can occur in several modes:

Bidentate Chelation: The most common mode involves the pyridine nitrogen and the carbonyl oxygen coordinating to the same metal center, forming a stable five-membered chelate ring. acs.org

Monodentate Coordination: The ligand could coordinate through only the pyridine nitrogen, which is a strong donor site.

Bridging Ligand: In polynuclear complexes, the ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the carbonyl oxygen to another.

The specific coordination mode and the geometry of the resulting complex depend on the metal ion, the counter-ion, and the reaction conditions. researchgate.netmdpi.com The formation of such metal complexes can significantly alter the chemical and physical properties of the organic ligand.

Multicomponent Reactions Involving 4-(3-NITROBENZYL)PIPERAZINOMETHANONE

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single step. mdpi.com Both the piperazine and pyridyl ketone moieties present in the title compound are known to participate in or be synthesized via MCRs.

Piperazine in MCRs: Piperazine and its derivatives are frequently used as the diamine component in various MCRs. A notable example is the split-Ugi reaction, where piperazine can react with an aldehyde, an isocyanide, and a carboxylic acid to generate diverse 1,4-disubstituted piperazine structures. nih.gov This highlights the potential for the secondary amine of a precursor piperazine to engage in such transformations.

Pyridyl Ketones in MCRs: Pyridyl ketones can serve as the carbonyl component in MCRs. For example, in the Bucherer-Bergs reaction, ketones react with a cyanide source and ammonium carbonate to form hydantoins. mdpi.com Pyridine synthesis itself often relies on MCRs, such as the Hantzsch or Bohlmann-Rahtz syntheses, which involve the condensation of carbonyl compounds, an amine, and other building blocks. acsgcipr.org

Given this reactivity, it is plausible that 4-(3-nitrobenzyl)piperazinomethanone could either be assembled using a multicomponent strategy or could itself act as a scaffold in a subsequent MCR, provided one of its functional groups can participate. For instance, if the carbonyl group were transformed into a different reactive site, it could open up possibilities for further MCR-based derivatization.

Synthesis of Advanced Derivatives with Modified Functionalities

The parent compound, 4-(3-NITROBENZYL)PIPERAZINOMETHANONE, possesses several functional groups, including a tertiary amine within the piperazine ring, a pyridyl ketone, and an aromatic nitro group. Among these, the nitro group is the most synthetically versatile site for initiating the creation of advanced derivatives. Its strong electron-withdrawing nature deactivates the aromatic ring toward electrophilic substitution but makes it highly susceptible to reduction.

The cornerstone of derivatization is the reduction of the nitro group to a primary amine, yielding the key intermediate, 4-(3-AMINOBENZYL)PIPERAZINOMETHANONE. This transformation can be achieved through various established methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C), or chemical reduction using reagents like tin(II) chloride in hydrochloric acid or sodium dithionite.

Once formed, the amino group of this intermediate serves as a nucleophilic center for a wide array of subsequent functionalization reactions. These reactions allow for the introduction of new moieties that can systematically alter the steric and electronic properties of the molecule. Common derivatization strategies include:

Acylation: Reaction with various acid chlorides or anhydrides to produce a library of amide derivatives.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Diazotization: Conversion of the amine to a diazonium salt, which can then undergo Sandmeyer or related reactions to install a variety of substituents such as halogens, cyano, or hydroxyl groups.

The following table outlines potential synthetic transformations starting from the key amino-intermediate.

Reaction TypeReagent(s)Resulting Functional GroupPotential Derivative Class
AcylationAcetyl Chloride (CH₃COCl)-NHC(O)CH₃N-Acetamido derivatives
SulfonylationBenzenesulfonyl Chloride (C₆H₅SO₂Cl)-NHSO₂C₆H₅N-Benzenesulfonamido derivatives
Reductive AminationAcetone, NaBH(OAc)₃-NHCH(CH₃)₂N-Isopropylamino derivatives
Diazotization/Sandmeyer1. NaNO₂, HCl 2. CuCN-CNCyanobenzyl derivatives

Structure-Reactivity Relationships in Derivatives

The primary transformation from a nitro to an amino group represents a switch from a potent electron-withdrawing group (EWG) to a strong electron-donating group (EDG). This electronic reversal has profound consequences:

Aromatic Ring Reactivity: The benzene (B151609) ring, once deactivated by the nitro group, becomes activated towards electrophilic aromatic substitution.

Basicity: The introduction of the aniline-like amino group adds a new basic center to the molecule, alongside the piperazine and pyridine nitrogens. The basicity of each nitrogen is influenced by the electronic character of the substituents on the aromatic ring.

Hydrogen Bonding: The parent nitro compound can only act as a hydrogen bond acceptor. The resulting amino derivative can function as both a hydrogen bond donor and acceptor, drastically changing its potential for forming intermolecular networks in solid-state structures or its interaction with biological macromolecules.

Further derivatization of the amino group allows for the fine-tuning of these properties. For instance, acylation to form an amide reduces the electron-donating strength compared to the free amine and introduces a new hydrogen bond donor/acceptor site with different geometric constraints. Structure-activity relationship (SAR) studies on various N-arylpiperazine compounds have shown that the presence and nature of substituents on the aryl ring are crucial for modulating their activity. mdpi.comnih.gov

Derivative Substituent (at 3-position)Electronic EffectH-Bonding PotentialExpected Impact on Pyridine Basicity
-NO₂ (Parent)Strong Electron-WithdrawingAcceptor onlyDecreased
-NH₂Strong Electron-DonatingDonor & AcceptorIncreased
-NHC(O)CH₃Moderate Electron-DonatingDonor & AcceptorSlightly Increased
-BrInductively Withdrawing / Resonantly DonatingNoneDecreased

Exploration of Novel Chemical Properties of Derived Compounds

The synthesis of these advanced derivatives opens avenues for exploring novel chemical and physical properties not present in the parent molecule. The introduction of new functionalities can imbue the molecular scaffold with capabilities for applications in materials science and coordination chemistry.

Coordination Chemistry: The amino-derivative, 4-(3-AMINOBENZYL)PIPERAZINOMETHANONE, is a potential multidentate ligand. It features several potential coordination sites: the pyridine nitrogen, the two piperazine nitrogens, and the newly introduced aniline-type nitrogen. This arrangement could allow for the formation of stable complexes with various transition metals. The resulting metallo-organic compounds could exhibit interesting catalytic, magnetic, or photophysical properties.

Optical Properties: Aromatic amines are a well-known class of fluorophores. The conversion of the nitro group (a fluorescence quencher) to an amino group is likely to "turn on" fluorescence in the molecule. The emission wavelength and quantum yield could be further tuned by altering the substituents on the amino group, leading to the development of novel fluorescent probes or materials.

Redox Activity: The nitro/amino functional group is a redox-active center. The parent nitro compound can be electrochemically reduced, while the amino derivative can be electrochemically oxidized. This redox activity can be exploited in the design of electro-responsive materials or as a component in redox-active sensors.

Derivative TypePotential Novel PropertyUnderlying Chemical FeaturePossible Application
Amino (-NH₂) DerivativeFluorescenceAromatic amine structureFluorescent chemical sensor
Amino (-NH₂) DerivativeMetal Ion ChelationMultiple nitrogen donor sites (polydentate character)Homogeneous catalysis, novel materials
Diazonium Salt DerivativeSurface FunctionalizationReactive diazonium groupModification of electrodes or nanoparticles
All DerivativesModulated Redox PotentialElectronically-varied aromatic systemElectro-active materials

Conclusion and Future Perspectives in 4 3 Nitrobenzyl Piperazinomethanone Research

Summary of Key Synthetic Achievements and Methodological Advances

The synthesis of piperazine-containing compounds is a well-established field in organic chemistry. The construction of "4-(3-NITROBENZYL)PIPERAZINOMETHANONE" would likely be approached through a convergent synthesis, leveraging standard reactions for N-alkylation and N-acylation of the piperazine (B1678402) ring.

A plausible and efficient synthetic route would involve a two-step process starting from piperazine. The first step would be the selective mono-N-acylation of piperazine with a 4-pyridyl carbonyl source, such as isonicotinoyl chloride or isonicotinic acid activated with a coupling agent. This would yield (piperazin-1-yl)(4-pyridyl)methanone. The subsequent step would be the N-alkylation of this intermediate with 3-nitrobenzyl halide (e.g., 3-nitrobenzyl bromide or chloride) under basic conditions to afford the target compound.

Alternatively, the synthesis could commence with the N-alkylation of piperazine with 3-nitrobenzyl halide to form 1-(3-nitrobenzyl)piperazine (B1331783), followed by acylation with a 4-pyridyl carbonyl compound. The choice between these two pathways would likely depend on the commercial availability of starting materials and the ease of purification of the intermediates.

Methodological advances in the synthesis of related N-aryl and N-acyl piperazines include the use of palladium-catalyzed Buchwald-Hartwig coupling and aromatic nucleophilic substitution (SNAr) reactions, particularly for creating the bond between a nitrogen atom and an aromatic ring. nih.gov For the specific target compound, standard nucleophilic substitution and acylation reactions are expected to be effective.

Recapitulation of Principal Structural and Computational Insights

The three-dimensional structure of "4-(3-NITROBENZYL)PIPERAZINOMETHANONE" can be predicted with a high degree of confidence based on X-ray crystallographic data of analogous compounds. The central piperazine ring is expected to adopt a stable chair conformation. nih.gov The bond angles and lengths within the 3-nitrobenzyl and 4-pyridyl groups would conform to those of standard aromatic systems.

Key structural features would include the dihedral angles between the plane of the piperazine ring and the planes of the two aromatic rings. These angles would be influenced by steric hindrance and electronic interactions. The amide bond connecting the piperazine and the 4-pyridyl carbonyl group will exhibit partial double-bond character, leading to restricted rotation and potentially giving rise to conformational isomers. ijrrjournal.com

Computational modeling, such as Density Functional Theory (DFT), could provide valuable insights into the molecule's electronic properties, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. Such studies on related nitrophenylpiperazine derivatives have been used to understand their reactivity and potential biological activity. nih.gov Molecular docking simulations could also be employed to predict the binding modes of this compound with various biological targets, a common practice in the study of piperazine-based compounds. nih.govrsc.org

Overview of Chemical Reactivity and Derivatization Pathways

The chemical reactivity of "4-(3-NITROBENZYL)PIPERAZINOMETHANONE" is dictated by its three main functional components: the nitroaromatic ring, the tertiary amine within the piperazine ring, and the pyridyl nitrogen.

Reduction of the Nitro Group: The nitro group on the benzyl (B1604629) ring is a versatile functional handle. It can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants like tin(II) chloride or sodium dithionite. This transformation would yield the corresponding 3-aminobenzyl derivative, which could be further functionalized, for instance, through diazotization followed by substitution or by acylation of the newly formed amino group.

Reactions at the Pyridyl Nitrogen: The nitrogen atom of the pyridine (B92270) ring is basic and can be protonated to form a pyridinium (B92312) salt. It can also be alkylated to form a quaternary pyridinium salt or oxidized to an N-oxide. These modifications would alter the electronic properties and solubility of the molecule.

Derivatization of the Aromatic Rings: Both the benzyl and pyridyl rings are susceptible to electrophilic aromatic substitution, although the positions of substitution would be directed by the existing substituents. The nitro group is a meta-director, while the pyridine ring is generally deactivated towards electrophilic attack.

The piperazine ring itself is generally stable, but the tertiary amine character of its nitrogen atoms makes them potential sites for oxidation under strong oxidizing conditions.

Emerging Research Avenues for 4-(3-NITROBENZYL)PIPERAZINOMETHANONE and Analogues

Future synthetic work could focus on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. This could involve one-pot multi-component reactions that combine the starting materials in a single step, minimizing waste and purification efforts. The use of flow chemistry could also be explored for a more controlled and scalable synthesis.

Advanced computational models can be employed to predict the physicochemical properties and potential biological activities of "4-(3-NITROBENZYL)PIPERAZINOMETHANONE" and a virtual library of its analogues. Quantitative Structure-Activity Relationship (QSAR) studies could help in identifying the key structural features responsible for a particular activity. Molecular dynamics simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent and potential binding partners over time. nih.govrsc.org

Design of Next-Generation Chemical Entities Based on the Core Scaffold

While specific research on the design of next-generation chemical entities derived directly from the 4-(3-nitrobenzyl)piperazinomethanone core scaffold is not extensively available in public literature, established principles of medicinal chemistry can be applied to hypothesize potential strategies for its modification. The design of new chemical entities would focus on systematically altering the three main components of the molecule: the 4-pyridylmethanone moiety, the piperazine linker, and the 3-nitrobenzyl group. Such modifications would aim to enhance potency, selectivity, and pharmacokinetic properties.

Modification of the Pyridyl Moiety:

The pyridine ring is a common feature in many biologically active compounds and its substitution pattern can significantly influence activity. For instance, the introduction of various functional groups on the pyridine ring can alter its electronic properties and steric profile, leading to improved interactions with biological targets. A review of pyridine derivatives has shown that the presence and position of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens might decrease it. nih.gov

Table 1: Potential Modifications of the Pyridyl Moiety and Their Rationale

Modification StrategyRationalePotential Outcome
Introduction of small alkyl or alkoxy groupsEnhance lipophilicity and potential for hydrophobic interactions.Improved cell permeability and target binding.
Addition of hydrogen bond donors/acceptorsIncrease specificity and strength of target binding.Enhanced potency and selectivity.
Isosteric replacement of the pyridine ringModulate pharmacokinetic properties and explore new binding modes.Altered metabolic stability and target profile.

The Piperazine Linker as a Modifiable Scaffold:

The piperazine ring is a prevalent scaffold in drug discovery, present in over 100 FDA-approved drugs. enamine.netenamine.net It is valued for its ability to improve solubility and for its conformational flexibility, which allows it to act as a versatile linker between different pharmacophoric groups. nih.govnih.gov

One common strategy in drug design is the use of bioisosteres to replace the piperazine ring. enamine.netblumberginstitute.org Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing the piperazine moiety with analogs could advantageously alter pharmacokinetic properties. enamine.netenamine.net For example, the substitution of a piperazine ring with a spirodiamine analogue in the drug Olaparib was shown to beneficially affect its activity and reduce cytotoxicity. enamine.net

Table 2: Bioisosteric Replacements for the Piperazine Linker

Bioisostere ExamplePotential AdvantageReference
HomopiperazineAltered conformational flexibility and basicity. acs.org
DiazaspiroalkanesIntroduction of rigidity and novel 3D-scaffolds. nih.gov
Bridged 2,5-diazabicyclo[2.2.1]heptaneConstrained conformation for improved selectivity. nih.gov

Computational studies, including the development of pharmacophore models, can aid in understanding the key interactions of piperazine-based ligands and guide the design of new analogs with improved binding affinity. nih.govresearchgate.net

Modifications of the 3-Nitrobenzyl Group:

The 3-nitrobenzyl moiety offers several avenues for modification. The nitro group is a strong electron-withdrawing group, and its position on the benzene (B151609) ring can be altered to investigate the impact on biological activity. Furthermore, the nitro group can be replaced with other substituents to modulate the electronic and steric properties of this part of the molecule.

General medicinal chemistry strategies for molecular modification can be applied here. biomedres.usnih.govnih.gov For instance, introducing different substituents on the phenyl ring can influence lipophilicity, which in turn can affect cell permeability and binding to hydrophobic pockets of a target protein. biomedres.us The benzylpiperazine unit itself is known to have stimulant properties by affecting dopamine (B1211576) and serotonin (B10506) pathways, a factor that would need to be considered in the design of new central nervous system (CNS) active agents. researchgate.netnih.goveuropa.euwikipedia.org

Table 3: Potential Modifications of the 3-Nitrobenzyl Moiety

Modification StrategyRationalePotential Outcome
Repositioning of the nitro groupInvestigate the importance of the substitution pattern for target interaction.Altered potency and selectivity.
Replacement of the nitro group with other electron-withdrawing or -donating groupsModulate the electronic character of the phenyl ring.Fine-tuning of binding affinity and reactivity.
Introduction of additional substituents on the phenyl ringExplore structure-activity relationships related to steric and electronic effects.Improved target engagement and pharmacokinetic profile.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.